
Thiophanat-ethyl-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophanat-ethyl-d10 is a deuterium-labeled derivative of Thiophanat-ethyl. It is a stable isotope-labeled compound, primarily used in scientific research for tracing and quantitation during drug development processes. The incorporation of deuterium can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in various research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiophanat-ethyl-d10 is synthesized by incorporating deuterium into the Thiophanat-ethyl molecule. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterium gas and specialized catalysts. The reaction conditions are carefully controlled to ensure the complete substitution of hydrogen atoms with deuterium. The final product is purified using standard techniques such as crystallization or chromatography to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophanat-ethyl-d10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Thiophanat-ethyl-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the biological fate of Thiophanat-ethyl and its derivatives.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Wirkmechanismus
The mechanism of action of Thiophanat-ethyl-d10 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability. This can lead to altered pharmacokinetic profiles and potentially enhanced therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophanat-ethyl-d10 is similar to other deuterium-labeled compounds such as:
- Thiophanat-methyl-d10
- Thiophanat-ethyl
- Thiophanat-methyl
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium can lead to improved metabolic stability and altered pharmacokinetic profiles, making it a valuable tool for studying drug metabolism and pharmacokinetics .
Eigenschaften
Molekularformel |
C14H18N4O4S2 |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1,1,2,2,2-pentadeuterioethyl N-[[2-(1,1,2,2,2-pentadeuterioethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24)/i1D3,2D3,3D2,4D2 |
InChI-Schlüssel |
YFNCATAIYKQPOO-MWUKXHIBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


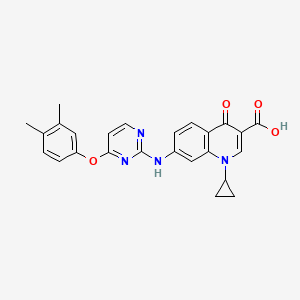
![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)

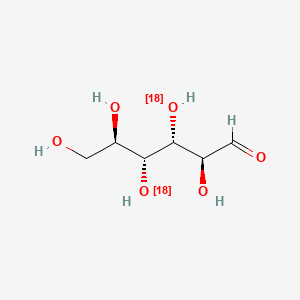
![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)
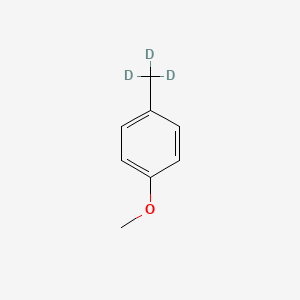
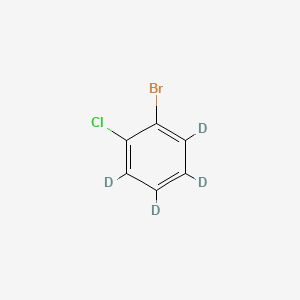
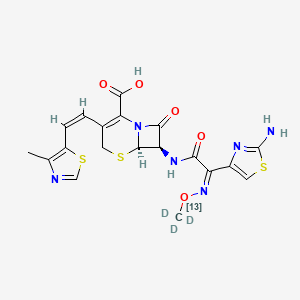
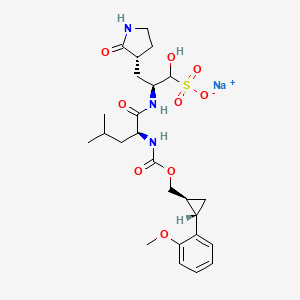

![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)


